molecular formula C11H13ClFNO B1451404 3-(3-Chloro-4-fluorophenoxy)piperidine CAS No. 946759-15-5

3-(3-Chloro-4-fluorophenoxy)piperidine

Cat. No. B1451404
M. Wt: 229.68 g/mol
InChI Key: NPTBCZJXGMWMFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Chloro-4-fluorophenoxy)piperidine, also known as CPP or CPP-115, is a compound belonging to the group of piperidine derivatives. It has a molecular formula of C11H13ClFNO and an average mass of 229.678 Da .


Molecular Structure Analysis

The molecular structure of 3-(3-Chloro-4-fluorophenoxy)piperidine consists of 11 carbon atoms, 13 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, and 1 nitrogen atom . The molecular weight is 229.68 g/mol.

Scientific Research Applications

Pharmacological Synthesis and Analysis

  • Paroxetine Hydrochloride Synthesis: Paroxetine, a selective serotonin reuptake inhibitor (SSRI), has been synthesized from compounds including phenylpiperidine derivatives. The comprehensive review covered its physicochemical properties, spectroscopic data, pharmacokinetics, metabolism, and pharmacological effects, emphasizing its significance in treating various psychiatric disorders (Germann, Ma, Han, & Tikhomirova, 2013).

Environmental Chemistry and Toxicology

  • Base-Catalyzed Reactions of N-Chloro-piperidines: A study on the base-induced rearrangements of N-chloropiperidine derivatives, including N-chloro-4-(4-fluorophenyl)-3-(hydroxymethyl)piperidine, provided insights into their chemical fate in the environment. This research evaluated the thermodynamics and kinetics of various reactions, contributing to understanding the environmental behavior of chloramines (Šakić, Zipse, & Vrček, 2011).

Material Science and Polymer Chemistry

  • Synthesis and Copolymerization with Styrene: A study focused on the synthesis of phenoxy ring-substituted isopropyl phenylcyanoacrylates, including compounds with 4-(4-fluorophenoxy) substitutions. These acrylates were copolymerized with styrene, showcasing their utility in creating novel polymer materials with specific properties (Whelpley, Zepeda, Schjerven, Rocus, & Kharas, 2022).

Medicinal Chemistry and Drug Design

  • Serotonin-Selective Reuptake Inhibitors (SSRIs): Research into 2-(4-fluorophenoxy)-2-phenyl-ethyl piperazines, modeled after fluoxetine, aimed to develop SSRIs with potentially improved adverse reaction profiles. Preliminary findings suggested these compounds exhibit binding at the serotonin reuptake transporter, although with less potency than standard SSRIs, indicating a need for further evaluation (Dorsey, Miranda, Cozzi, & Pinney, 2004).

Organic Chemistry and Synthesis

  • Rhodium-Catalyzed Hydroformylation: A key step in synthesizing Fluspirilen and Penfluridol, neuroleptic agents, involved the rhodium-catalyzed hydroformylation of 1,1-bis(p-fluorophenyl)allyl or propargyl alcohol. This process efficiently produced intermediates essential for the final compounds, demonstrating the relevance of fluorinated piperidine derivatives in complex organic syntheses (Botteghi, Marchetti, Paganelli, & Persi-Paoli, 2001).

properties

IUPAC Name

3-(3-chloro-4-fluorophenoxy)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClFNO/c12-10-6-8(3-4-11(10)13)15-9-2-1-5-14-7-9/h3-4,6,9,14H,1-2,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPTBCZJXGMWMFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)OC2=CC(=C(C=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50663028
Record name 3-(3-Chloro-4-fluorophenoxy)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50663028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Chloro-4-fluorophenoxy)piperidine

CAS RN

946759-15-5
Record name 3-(3-Chloro-4-fluorophenoxy)piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=946759-15-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3-Chloro-4-fluorophenoxy)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50663028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-Chloro-4-fluorophenoxy)piperidine
Reactant of Route 2
Reactant of Route 2
3-(3-Chloro-4-fluorophenoxy)piperidine
Reactant of Route 3
Reactant of Route 3
3-(3-Chloro-4-fluorophenoxy)piperidine
Reactant of Route 4
Reactant of Route 4
3-(3-Chloro-4-fluorophenoxy)piperidine
Reactant of Route 5
Reactant of Route 5
3-(3-Chloro-4-fluorophenoxy)piperidine
Reactant of Route 6
Reactant of Route 6
3-(3-Chloro-4-fluorophenoxy)piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.